molecular formula C10H18N2O3S B12861669 tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate

tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate

Katalognummer: B12861669
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: VMFRJETZDBFPGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is a chemical compound with a unique structure that includes a thietan ring, a carbamate group, and a tert-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its reactivity can provide insights into biochemical processes and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its interactions with biological targets can lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.

Wirkmechanismus

The mechanism of action of tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate
  • tert-Butyl N-(3-carbamoylthietan-3-yl)-N-ethyl-carbamate

Uniqueness

tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.

Eigenschaften

Molekularformel

C10H18N2O3S

Molekulargewicht

246.33 g/mol

IUPAC-Name

tert-butyl N-(3-carbamoylthietan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(14)12(4)10(7(11)13)5-16-6-10/h5-6H2,1-4H3,(H2,11,13)

InChI-Schlüssel

VMFRJETZDBFPGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.